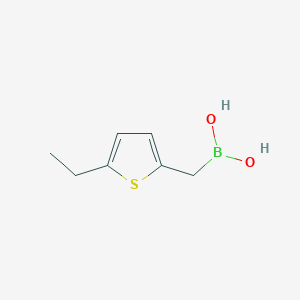
((5-Ethylthiophen-2-yl)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-ethylthiophen-2-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ethylthiophen-2-yl)methyl]boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 5-ethylthiophene-2-carboxaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for [(5-ethylthiophen-2-yl)methyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(5-ethylthiophen-2-yl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The products include alcohols or ketones depending on the specific oxidizing conditions.
Substitution: Halogenated or nitrated thiophene derivatives are formed.
Scientific Research Applications
[(5-ethylthiophen-2-yl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [(5-ethylthiophen-2-yl)methyl]boronic acid exerts its effects primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and biochemical assays .
Comparison with Similar Compounds
[(5-ethylthiophen-2-yl)methyl]boronic acid can be compared with other boronic acids and thiophene derivatives:
-
Similar Compounds
- Phenylboronic acid
- Thiophene-2-boronic acid
- 5-methylthiophene-2-boronic acid
-
Uniqueness
- The presence of the ethyl group on the thiophene ring provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- The combination of the thiophene ring and boronic acid group makes it particularly useful in the synthesis of conjugated polymers and organic electronic materials .
Properties
Molecular Formula |
C7H11BO2S |
|---|---|
Molecular Weight |
170.04 g/mol |
IUPAC Name |
(5-ethylthiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4,9-10H,2,5H2,1H3 |
InChI Key |
BZAXYTSIYPXHLL-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(S1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















